molecular formula C16H24N2O3 B2561097 Tert-butyl N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate CAS No. 1260657-77-9

Tert-butyl N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate

Cat. No.: B2561097
CAS No.: 1260657-77-9
M. Wt: 292.379
InChI Key: NXQMZSPVCOKDGN-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring substituted with a methyl group, and an oxolane ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-methylpyridine, is subjected to a reaction with an appropriate reagent to introduce the tert-butyl carbamate group.

    Oxolane Ring Introduction: The intermediate product is then reacted with an oxolane derivative under specific conditions to form the final compound.

The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions. Temperature control and pH adjustments are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyridine or oxolane rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the pathway involved. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(4-methylpyridin-2-yl)carbamate: Lacks the oxolane ring, resulting in different chemical properties and reactivity.

    N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate: Does not have the tert-butyl group, affecting its stability and solubility.

Uniqueness

Tert-butyl N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the oxolane ring contributes to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-(4-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12-7-8-17-14(10-12)18(11-13-6-5-9-20-13)15(19)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQMZSPVCOKDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(CC2CCCO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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